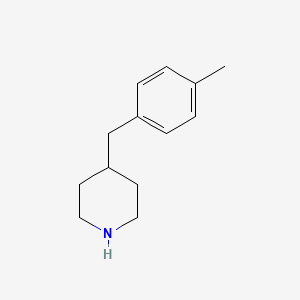

4-(4-Methyl-benzyl)-piperidine

Übersicht

Beschreibung

4-(4-Methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a 4-methylbenzyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-benzyl)-piperidine typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Alkylation at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation with alkyl halides or benzyl halides. This reaction is typically performed in polar aprotic solvents (e.g., methanol, dichloromethane) with a base (e.g., triethylamine) to neutralize the generated acid.

Example :

-

Reaction with benzyl bromide forms N-benzyl-4-(4-methyl-benzyl)-piperidine.

-

Conditions : Reflux in methanol with triethylamine for 4–12 hours .

-

Mechanism : Nucleophilic substitution (SN2) at the nitrogen.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. This is critical in medicinal chemistry for modifying bioavailability or targeting specific receptors.

Example :

-

Reaction with acetyl chloride yields N-acetyl-4-(4-methyl-benzyl)-piperidine.

-

Conditions : Room temperature in dichloromethane with a base (e.g., NaOH) .

Salt Formation

The basic piperidine nitrogen readily forms stable salts with mineral acids, enhancing solubility for pharmaceutical formulations.

Example :

-

Treatment with hydrochloric acid produces 4-(4-methyl-benzyl)-piperidine hydrochloride.

-

Conditions : Stirring in ethanol or methanol followed by crystallization.

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones to introduce alkyl or aryl groups.

Example :

-

Reaction with 3-phenylpropanal and sodium cyanoborohydride (NaBH3CN) yields N-(3-phenylpropyl)-4-(4-methyl-benzyl)-piperidine.

-

Conditions : Trifluoroethanol solvent, 18–24 hours at room temperature .

Catalytic Hydrogenation

While the piperidine ring is saturated, hydrogenation may reduce unsaturated intermediates formed during derivatization (e.g., nitriles to amines).

Example :

-

Reduction of this compound-1-carbonitrile to 4-(4-methyl-benzyl)-piperidin-1-amine.

-

Conditions : H₂ gas (50 psi) with palladium hydroxide catalyst in ethanol.

Electrophilic Aromatic Substitution

The para-methylbenzyl group can undergo electrophilic substitution on the aromatic ring, though steric hindrance from the piperidine may limit reactivity.

Potential Reactions :

-

Nitration : Forms nitro derivatives at the ortho or meta positions relative to the methyl group.

-

Halogenation : Chlorination or bromination using Cl₂ or Br₂ in acidic media.

Comparative Reaction Data

Key Research Findings

-

Alkylation enhances lipophilicity and receptor-binding affinity, as seen in opioid antagonist development .

-

N-Acyl derivatives improve metabolic stability compared to primary amines .

-

Hydrochloride salts are preferred for drug formulations due to high crystallinity and solubility.

Mechanistic Insights

-

Steric Effects : The 4-methylbenzyl group hinders electrophilic substitution on the aromatic ring, favoring para-directing reactions only in activated systems.

-

Electronic Effects : The electron-donating methyl group increases the reactivity of the benzyl ring toward electrophiles but reduces amine basicity slightly.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 4-(4-Methyl-benzyl)-piperidine is in pharmaceutical development . It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. The compound's structural characteristics allow it to be modified into more complex molecules that can exhibit therapeutic effects against pain and inflammation .

Case Study: Analgesic Development

Research indicates that derivatives of this compound have been synthesized and tested for analgesic activity. These studies often involve evaluating the efficacy of the compounds in animal models of pain, leading to insights into their potential use in human medicine.

Chemical Synthesis

In chemical synthesis , this compound is utilized as a building block for creating other complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable reagent in laboratories .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form aldehydes or ketones. |

| Reduction | The piperidine ring can be reduced to form derivatives. |

| Substitution | The benzyl group can participate in electrophilic substitutions. |

Neuroscience Research

The compound has also been studied for its potential effects on neurotransmitter systems, making it relevant in neuroscience research . Investigations focus on its interactions with dopamine receptors and other neurotransmitter systems, which are critical for understanding treatments for neurological disorders such as schizophrenia and Parkinson's disease .

Case Study: Dopamine Receptor Modulation

Research has demonstrated that compounds structurally related to this compound can selectively inhibit dopamine receptors, particularly D4R. This interaction is significant for developing new therapeutic strategies targeting dopamine-related disorders.

Material Science

In the realm of material science , this compound can be incorporated into polymer formulations to enhance material properties used in coatings and adhesives. Its unique chemical structure allows for improved adhesion and mechanical strength in various applications .

Analytical Chemistry

In analytical chemistry , this compound is utilized as a standard in various analytical techniques. It aids in the accurate quantification of related substances in complex mixtures, thereby facilitating the analysis of pharmaceutical compounds and other chemical entities .

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-benzyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylbenzyl chloride: A precursor used in the synthesis of 4-(4-Methyl-benzyl)-piperidine.

4-Methylbenzyl alcohol: Another related compound that can undergo similar chemical reactions.

Piperidine: The parent compound of this compound, widely used in organic synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in both research and industry.

Biologische Aktivität

4-(4-Methyl-benzyl)-piperidine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H17N

- CAS Number : 92822-01-0

- Structure : The compound features a piperidine ring substituted with a 4-methylbenzyl group, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets.

- Neurotransmitter Reuptake Inhibition : Similar to other piperidine derivatives, it may inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, potentially leading to increased synaptic levels of these neurotransmitters .

- Enzyme Inhibition : Research indicates that compounds structurally related to this compound can inhibit specific enzymes, including proteases associated with viral replication, suggesting potential antiviral properties .

Antiviral Activity

Recent studies have explored the antiviral potential of piperidine derivatives against SARS-CoV-2. While this compound itself has not been extensively tested in this context, related compounds have shown modest inhibition of the main protease (Mpro) of coronaviruses .

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties. A study indicated that certain piperidine derivatives exhibit significant antibacterial activity by disrupting bacterial cell membranes or inhibiting key metabolic enzymes .

Neuropharmacological Effects

Research has indicated that piperidine derivatives can exhibit psychoactive effects by modulating neurotransmitter systems. For instance, compounds with similar structures have shown promise in treating conditions like depression and anxiety through their action on serotonin and norepinephrine pathways .

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy:

- Absorption : The lipophilicity due to the aromatic substitution may enhance oral bioavailability.

- Metabolism : Cytochrome P450 enzymes likely mediate its metabolic pathways; however, specific metabolic profiles need further investigation.

- Excretion : Renal excretion is expected for polar metabolites.

Eigenschaften

IUPAC Name |

4-[(4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOPTEWYQWYUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391916 | |

| Record name | 4-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92822-01-0 | |

| Record name | 4-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-methylphenyl)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.